molecular formula C28H24N2O3 B299843 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide

2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide

Cat. No. B299843
M. Wt: 436.5 g/mol
InChI Key: GARKZPAWNWMNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide, also known as DPA-MB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is its potential use in the treatment of cancer and neurodegenerative diseases. It has been found to have anti-tumor activity and neuroprotective effects. Another advantage is its ability to inhibit HDACs, which can play a role in the regulation of gene expression. However, one of the limitations of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is its low yield in the synthesis process, which can limit its availability for research.

Future Directions

There are several future directions for research on 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand how it inhibits HDACs and regulates gene expression. Additionally, further research is needed to optimize the synthesis method of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide to increase its yield and availability for research.

Synthesis Methods

The synthesis of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide involves the reaction of 2-aminobenzamide with diphenylacetyl chloride and 2-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide. The yield of the reaction is around 50%.

Scientific Research Applications

2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in the field of medicine. It has been found to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

properties

Product Name

2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C28H24N2O3/c1-33-25-19-11-10-18-24(25)30-27(31)22-16-8-9-17-23(22)29-28(32)26(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19,26H,1H3,(H,29,32)(H,30,31)

InChI Key

GARKZPAWNWMNMV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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